molecular formula C16H18N2O3 B2447725 trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 108180-05-8

trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid

Cat. No.: B2447725
CAS No.: 108180-05-8
M. Wt: 286.331
InChI Key: NBFRLAFUANZFTR-HAQNSBGRSA-N
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Description

Trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol . This compound features a quinazolinone moiety linked to a cyclohexane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The quinazolinone intermediate is then subjected to alkylation reactions to introduce the cyclohexane moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid
  • 4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenylacetic acid
  • 4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclopentanecarboxylic acid

Uniqueness

Trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15-13-3-1-2-4-14(13)17-10-18(15)9-11-5-7-12(8-6-11)16(20)21/h1-4,10-12H,5-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFRLAFUANZFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159029
Record name trans-4-[(4-Oxo-3(4H)-quinazolinyl)methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108180-05-8
Record name trans-4-[(4-Oxo-3(4H)-quinazolinyl)methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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